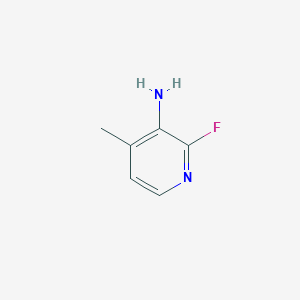

2-Fluoro-4-methylpyridin-3-amine

Description

Propriétés

IUPAC Name |

2-fluoro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQQKPXTKXTEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376774 | |

| Record name | 2-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173435-32-0 | |

| Record name | 2-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-fluoro-4-methylpyridin-3-amine

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylpyridin-3-amine

Introduction

2-Fluoro-4-methylpyridin-3-amine is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The presence of a fluorine atom, an amino group, and a methyl group on the pyridine core imparts unique electronic and steric properties, making it an attractive synthon for accessing novel chemical space. Fluorine, in particular, is a bioisostere of hydrogen but with significantly different electronic properties, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the most efficient and scientifically sound methods for the , intended for researchers, scientists, and professionals in drug development.

Primary Synthetic Pathway: A Two-Step Approach from 2-Fluoro-4-methylpyridine

The most direct and widely applicable commences with the commercially available starting material, 2-fluoro-4-methylpyridine. This pathway involves two key transformations: electrophilic nitration followed by reduction of the nitro group.

Step 1: Electrophilic Nitration of 2-Fluoro-4-methylpyridine

The introduction of a nitro group onto the pyridine ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. The pyridine nitrogen is strongly deactivating towards electrophilic attack due to its electron-withdrawing nature. When protonated under acidic conditions, this deactivating effect is further enhanced.[1][2] Consequently, electrophilic substitution on the pyridinium ion is significantly slower than on benzene and occurs preferentially at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.[2][3]

In the case of 2-fluoro-4-methylpyridine, the fluorine atom is an ortho-, para-director but is deactivating, while the methyl group is an ortho-, para-director and is activating. The combined directing effects and the inherent reactivity of the pyridine ring favor the introduction of the electrophile at the 3-position. The nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Caption: Mechanism of Electrophilic Nitration of 2-Fluoro-4-methylpyridine.

Experimental Protocol: Synthesis of 2-Fluoro-4-methyl-3-nitropyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄).

-

Cooling: Cool the flask to 0°C in an ice-water bath.

-

Addition of Starting Material: Slowly add 2-fluoro-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (HNO₃) to concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the solution of 2-fluoro-4-methylpyridine in sulfuric acid, ensuring the reaction temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) until pH 7-8 is reached. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-fluoro-4-methyl-3-nitropyridine by column chromatography or recrystallization to yield the pure product.[4][5]

Step 2: Reduction of 2-Fluoro-4-methyl-3-nitropyridine

The final step in this synthetic sequence is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis, and several reliable methods are available. The choice of reducing agent depends on factors such as functional group tolerance, scalability, and safety considerations.

Commonly used methods for the reduction of aromatic nitro groups include:

-

Catalytic Hydrogenation: This is often the cleanest and most efficient method. The reaction is typically carried out using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere. The reaction conditions are generally mild, and the only byproduct is water.

-

Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid (AcOH). This method is robust and cost-effective.

-

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst like Pd/C. It avoids the need for a pressurized hydrogen gas setup.

Caption: Common methods for the reduction of the nitro group.

Experimental Protocol: Synthesis of 2-Fluoro-4-methylpyridin-3-amine via Catalytic Hydrogenation

-

Reaction Setup: To a solution of 2-fluoro-4-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or HPLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude 2-fluoro-4-methylpyridin-3-amine.

-

Purification: If necessary, purify the product by column chromatography or recrystallization.

Data Summary for the Primary Synthetic Pathway

| Step | Reactant | Reagents | Product | Typical Yield |

| 1 | 2-Fluoro-4-methylpyridine | Fuming HNO₃, conc. H₂SO₄ | 2-Fluoro-4-methyl-3-nitropyridine | 70-85% |

| 2 | 2-Fluoro-4-methyl-3-nitropyridine | H₂, 10% Pd/C, Ethanol | 2-Fluoro-4-methylpyridin-3-amine | >90% |

Alternative Synthetic Pathway: Fluorination of 2-Chloro-4-methylpyridin-3-amine

An alternative approach to the involves the nucleophilic aromatic substitution (SNA) of a chlorine atom with fluoride. This route starts with the readily available 2-chloro-4-methylpyridin-3-amine, which is a key intermediate in the synthesis of the HIV drug Nevirapine.[6][7]

The synthesis of 2-chloro-4-methylpyridin-3-amine has been well-established and can be achieved from precursors like 2-cyanoacetamide and 4,4-dimethoxy-2-butanone through a multi-step process involving condensation, cyclization, chlorination, and a Hofmann rearrangement.[7][8]

The final step in this alternative pathway is the displacement of the chloro group with fluoride. This transformation can be challenging as it requires breaking a strong carbon-chlorine bond and forming an even stronger carbon-fluorine bond. The reaction typically requires a source of anhydrous fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane, and at elevated temperatures. The use of a phase-transfer catalyst can sometimes facilitate the reaction.

Caption: Alternative synthesis via nucleophilic fluorination.

While this route is conceptually straightforward, the harsh conditions required for the fluorination step may lead to side reactions and lower yields compared to the primary pathway. Therefore, the nitration-reduction sequence is generally the preferred method for the .

Conclusion

The is most efficiently achieved through a two-step process starting from commercially available 2-fluoro-4-methylpyridine. This method, involving a regioselective electrophilic nitration followed by a high-yielding reduction of the nitro group, is robust, scalable, and relies on well-understood chemical transformations. The provided experimental protocols offer a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and drug discovery. The alternative pathway through nucleophilic fluorination, while feasible, presents greater challenges in terms of reaction conditions and potential yields. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.

References

-

Pipzine Chemicals. (n.d.). 2-Fluoro-3-nitro-4-methylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (2008). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved from [Link]

-

AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds.

-

Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Retrieved from [Link]

-

Hart, M. A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 779-784. Retrieved from [Link]

- Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Retrieved from [Link]

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. quora.com [quora.com]

- 4. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

A Technical Guide to 2-Fluoro-4-methylpyridin-3-amine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-4-methylpyridin-3-amine (also known as 3-amino-2-fluoro-4-picoline) has emerged as a particularly valuable building block, offering chemists a trifunctional handle for molecular elaboration. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step syntheses. 2-Fluoro-4-methylpyridin-3-amine is a solid at room temperature with a defined melting point, indicating a stable crystalline form suitable for handling and storage.[2]

| Property | Value | Source(s) |

| CAS Number | 173435-32-0 | [3],[4], |

| Molecular Formula | C₆H₇FN₂ | [4],[5] |

| Molecular Weight | 126.13 g/mol | [4],[5] |

| Appearance | Solid | [2] |

| Melting Point | 63-64 °C | [2] |

| Purity | ≥98% | [4],[5] |

Synthesis and Reactivity: From Nitro Precursor to Versatile Amine

The most common and logical synthetic route to 2-fluoro-4-methylpyridin-3-amine involves the reduction of its nitro precursor, 2-fluoro-4-methyl-3-nitropyridine. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into a versatile nucleophilic amino group.

Causality in Experimental Design: The Choice of Reduction Method

The choice of reducing agent is paramount to the success of this synthesis. While various methods exist for nitro group reduction (e.g., metal/acid combinations like Sn/HCl or Fe/AcOH), catalytic hydrogenation is often preferred in pharmaceutical manufacturing for its cleanliness, high yields, and atom economy. Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are highly effective.[6] The use of hydrogen gas in a controlled environment allows for a clean reaction with water as the primary byproduct, simplifying downstream purification compared to stoichiometric metal-based reductions which require extensive workups to remove metal salts.

Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-4-methyl-3-nitropyridine

The following protocol outlines a standard procedure for the synthesis of 2-fluoro-4-methylpyridin-3-amine via catalytic hydrogenation.

Step 1: Reaction Setup

-

To a solution of 2-fluoro-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure hydrogenation vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

The choice of ethanol or ethyl acetate is dictated by the solubility of the starting material and the ease of removal post-reaction. Both are excellent, relatively inert solvents for hydrogenation.

Step 2: Hydrogenation

-

Seal the reaction vessel and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 3-5 atm).

-

Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient contact between the substrate, the gaseous hydrogen, and the solid catalyst surface.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

Step 3: Work-up and Purification

-

Carefully vent the excess hydrogen gas and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. This step must be performed cautiously as the catalyst can be pyrophoric upon exposure to air, especially when dry. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure 2-fluoro-4-methylpyridin-3-amine.

Caption: Synthetic pathway to 2-fluoro-4-methylpyridin-3-amine.

Applications in Medicinal Chemistry: Scaffolding for Opioid Receptor Modulators

2-Fluoro-4-methylpyridin-3-amine is a valuable intermediate for synthesizing complex heterocyclic systems. Its utility has been demonstrated in the development of kappa opioid receptor (KOR) effectors.[2] KORs are a class of opioid receptors implicated in pain, mood disorders, and addiction, making them an important target for drug discovery.

The amine group of 2-fluoro-4-methylpyridin-3-amine serves as a nucleophilic handle for building larger, more complex structures. For instance, it can be used in reactions to form new carbon-nitrogen bonds, leading to the construction of novel fused ring systems with potential biological activity.

A documented application involves the reaction of 2-fluoro-4-methylpyridin-3-amine with 2,5-dimethoxytetrahydrofuran in acetic acid. This reaction, a variation of the Paal-Knorr pyrrole synthesis, constructs a pyrrole ring fused to the pyridine core, forming an intermediate that is further elaborated into potent KOR antagonists.[2]

Caption: Application in the synthesis of KOR antagonist scaffolds.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 2-fluoro-4-methylpyridin-3-amine is not widely available, data from structurally related aminopyridines and fluorinated aromatics suggest that appropriate safety precautions should be taken.[3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

References

-

Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Ningbo Innopharmchem Co.,Ltd. [Link]

-

Pipzine Chemicals. 2-Fluoro-3-nitro-4-methylpyridine. [Link]

- Google Patents. Preparation method of fluoropyridine compounds.

-

Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. Autech Industry Co.,Limited. [Link]

-

PubChem. 2-Fluoro-4-methylpyridine. [Link]

- Google Patents. Synthesis method of 3-fluorine-4-aminopyridine.

-

Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

Eureka | Patsnap. Preparation method of 3-amino-4-methylpyridine. [Link]

-

Al-Aboudi, A., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(21), 7269. [Link]

- Google Patents. Kappa opioid receptor effectors and uses thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US9345703B2 - Kappa opioid receptor effectors and uses thereof - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide to 3-amino-2-fluoro-4-methylpyridine

This guide provides a comprehensive technical overview of 3-amino-2-fluoro-4-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and peer-reviewed literature.

Fluorine-containing heterocyclic compounds are of immense interest in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can profoundly modulate its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. 3-amino-2-fluoro-4-methylpyridine (CAS No. 173435-32-0) is a versatile pyridine derivative that offers a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[1] Its structure, featuring an activating fluoro group, a nucleophilic amino group, and a methyl-substituted pyridine core, provides a robust platform for constructing diverse molecular architectures.[1]

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of any scientific endeavor. The key identifiers and properties of 3-amino-2-fluoro-4-methylpyridine are summarized below.

| Property | Value | Source |

| CAS Number | 173435-32-0 | [2] |

| IUPAC Name | 2-fluoro-4-methylpyridin-3-amine | [2] |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Appearance | White to pale brown solid/powder | [2][3] |

| Melting Point | 63°C to 64°C | [2] |

| SMILES | CC1=C(C(=NC=C1)F)N | [2] |

| InChI Key | ZKQQKPXTKXTEQR-UHFFFAOYSA-N | [2] |

Caption: 2D Structure of 3-amino-2-fluoro-4-methylpyridine.

Synthesis and Mechanistic Considerations

A general synthetic strategy can be inferred from the preparation of related aminofluoropyridines. For instance, the synthesis of fluoropyridines can start from aminopyridines, which are converted to diazonium salts and subsequently treated with a fluoride source.[4]

Representative Synthetic Workflow

The following diagram illustrates a conceptual multi-step synthesis, which is a common pattern for producing highly substituted pyridines. The process often begins with a more readily available starting material that is functionalized in a stepwise manner.

Caption: Conceptual workflow for the synthesis of 3-amino-2-fluoro-4-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example for the reduction of a nitro group to an amine on a pyridine ring, a crucial step in many syntheses of this type.

Reaction: Reduction of 2-fluoro-4-methyl-3-nitropyridine to 3-amino-2-fluoro-4-methylpyridine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methyl-3-nitropyridine (10.0 g, 64.0 mmol).

-

Solvent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the starting material.

-

Reagent Addition: Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (43.3 g, 192 mmol) to the solution. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and carefully basify to pH > 8 with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure 3-amino-2-fluoro-4-methylpyridine.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-amino-2-fluoro-4-methylpyridine stems from the distinct reactivity of its functional groups.

-

Amino Group (-NH₂): This group is a versatile handle for various transformations. It can act as a nucleophile, be acylated, alkylated, or undergo diazotization to be converted into other functional groups. It is a key site for building out molecular complexity, for example, in the formation of amides or sulfonamides.

-

Fluoro Group (-F): Positioned ortho to the nitrogen and the amino group, the fluorine atom is a poor leaving group in SNAr reactions under typical conditions. However, its strong electron-withdrawing nature activates the pyridine ring, influencing the regioselectivity of other reactions.

-

Pyridine Ring: The pyridine core is a common scaffold in pharmaceuticals. The nitrogen atom can be protonated or quaternized, and the ring itself can participate in various coupling reactions.

Caption: Key reaction pathways for 3-amino-2-fluoro-4-methylpyridine.

This compound and its analogs are valuable intermediates. For instance, related aminopyridine structures are used as building blocks for synthesizing inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which are implicated in inflammatory processes.[5][6] The chlorinated analog, 3-amino-2-chloro-4-methylpyridine, is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine.[1][7][8] This highlights the potential of 3-amino-2-fluoro-4-methylpyridine to serve in similar capacities for developing novel therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 3-amino-2-fluoro-4-methylpyridine. Based on safety data for structurally similar compounds like 3-amino-4-methylpyridine, this substance should be considered harmful if swallowed and may cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If ingested or if irritation persists, seek immediate medical attention.[3]

Conclusion

3-amino-2-fluoro-4-methylpyridine is a strategically important chemical intermediate with significant potential in drug discovery and fine chemical synthesis. Its unique arrangement of functional groups provides a versatile platform for generating novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its properties for the development of next-generation pharmaceuticals and advanced materials.

References

-

Zhang, et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

- Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

Patsnap. Preparation method of 3-amino-4-methylpyridine - Eureka. [Link]

-

Jubilant Ingrevia Limited. 3-Amino-4-methylpyridine Safety Data Sheet. [Link]

- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. [Link]

-

ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Amino-2-fluoro-4-methylpyridine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylpyridin-3-amine: Starting Materials and Strategic Routes

Abstract

This technical guide provides a comprehensive overview of viable synthetic strategies for obtaining 2-fluoro-4-methylpyridin-3-amine, a key building block in contemporary medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, this document delves into the critical analysis of starting materials and reaction pathways. We will explore multiple synthetic routes, offering field-proven insights into the rationale behind experimental choices, and present detailed, step-by-step methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this valuable intermediate with efficiency and high purity.

Introduction: The Significance of the 2-Fluoro-4-methylpyridin-3-amine Scaffold

The 2-fluoro-4-methylpyridin-3-amine moiety is an increasingly important pharmacophore in modern drug discovery. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The adjacent amino group at the 3-position and the methyl group at the 4-position provide crucial vectors for further chemical elaboration, enabling the construction of diverse and complex molecular architectures. Consequently, robust and scalable synthetic access to this key intermediate is of paramount importance. This guide will dissect the primary retrosynthetic approaches and detail the practical considerations for its preparation.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 2-fluoro-4-methylpyridin-3-amine can be approached through several strategic disconnections. The core challenge lies in the regioselective introduction of the fluorine and amino groups onto the 4-methylpyridine core. Two principal retrosynthetic pathways emerge:

-

Route A: Late-Stage Fluorination. This approach prioritizes the construction of a 3-amino-4-methylpyridine precursor, followed by the introduction of the fluorine atom at the 2-position.

-

Route B: Early-Stage Fluorination. In this strategy, the fluorine atom is installed on the pyridine ring at an earlier stage, followed by the introduction of the 3-amino group.

The choice between these routes will depend on the availability of starting materials, reaction scalability, and the desired purity profile of the final product.

Route A: Late-Stage Fluorination via Diazotization (Balz-Schiemann Reaction)

This classical approach leverages the well-established Balz-Schiemann reaction to introduce fluorine from a primary aromatic amine.[1][2][3] The key intermediate for this route is 2,3-diamino-4-methylpyridine.

Diagram: Synthetic Pathway of Route A

References

spectroscopic data (NMR, IR, MS) of 2-fluoro-4-methylpyridin-3-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-fluoro-4-methylpyridin-3-amine (CAS: 173435-32-0). As a substituted pyridine, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Due to the scarcity of publicly available experimental spectra for this specific compound, this guide employs a predictive approach grounded in first principles of spectroscopy and supported by experimental data from structurally analogous compounds. We will explore the expected spectral features, explain the underlying chemical principles, and provide standardized protocols for data acquisition, offering a robust framework for researchers working with this and related molecules.

Introduction: The Structural Rationale

2-Fluoro-4-methylpyridin-3-amine is a multifaceted molecule featuring a pyridine core substituted with three distinct functional groups: a fluorine atom, a methyl group, and an amine group. The relative positioning of these groups creates a unique electronic environment that profoundly influences its spectroscopic signature.

-

Fluorine (at C2): A highly electronegative atom, it acts as a strong electron-withdrawing group via the inductive effect (-I) and a moderate electron-donating group through the mesomeric effect (+M). Its most significant impact in NMR is the introduction of carbon-fluorine and proton-fluorine spin-spin coupling.

-

Amine (at C3): A strong electron-donating group through its mesomeric effect (+M), which increases electron density at the ortho and para positions.

-

Methyl (at C4): A weak electron-donating group through hyperconjugation and inductive effect (+I).

Understanding the interplay of these electronic effects is paramount for the accurate interpretation of the spectroscopic data that follows. This guide will deconstruct the predicted spectrum for each technique, offering a logical, field-proven methodology for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-fluoro-4-methylpyridin-3-amine, we anticipate a rich spectrum with characteristic shifts and coupling patterns.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic environment, and the splitting patterns are dictated by through-bond coupling to neighboring protons and the fluorine atom.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 6.8 - 7.0 | Doublet of quartets (dq) | ³JH5-H6 ≈ 5.0, ⁴JH5-CH3 ≈ 1.0 |

| H-6 | 7.6 - 7.8 | Doublet (d) | ³JH6-H5 ≈ 5.0 |

| -NH₂ | 3.5 - 4.5 | Broad singlet (br s) | - |

| -CH₃ | 2.2 - 2.4 | Doublet (d) | ⁴JCH3-F ≈ 2-3 |

Expertise & Experience: The predicted chemical shifts are based on the analysis of substituent effects. The amine group at C3 strongly shields the ortho (C2, C4) and para (C6) positions. However, the electronegative fluorine at C2 deshields the adjacent H-6 proton. The H-5 proton is influenced by both the ortho-methyl and meta-amino groups. The amine protons are expected to be a broad signal due to quadrupole broadening and chemical exchange; their chemical shift is highly dependent on solvent and concentration. A key predicted feature is the small four-bond coupling (⁴J) between the methyl protons and the fluorine atom, a phenomenon often observed in fluorinated aromatic systems. For comparison, in the analogous compound 2-amino-4-methylpyridine, the aromatic protons H-5 and H-6 appear at approximately 6.37 ppm and 7.81 ppm, respectively[1]. The introduction of fluorine at the C2 position is expected to have a minimal downfield effect on H-6 but may slightly shield H-5.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The most notable feature will be the large one-bond carbon-fluorine coupling (¹JC-F) for C2, and smaller two-, three-, and four-bond couplings for the other carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | 155 - 160 | Doublet (d) | ¹JC2-F ≈ 230-250 |

| C-3 | 125 - 130 | Doublet (d) | ²JC3-F ≈ 15-20 |

| C-4 | 145 - 150 | Doublet (d) | ³JC4-F ≈ 5-10 |

| C-5 | 118 - 122 | Singlet or small doublet | ⁴JC5-F ≈ 0-3 |

| C-6 | 140 - 145 | Doublet (d) | ³JC6-F ≈ 3-5 |

| -CH₃ | 20 - 22 | Quartet (q) (due to C-H) | ¹JC-H ≈ 125 |

Expertise & Experience: The C2 carbon, directly attached to fluorine, is expected to resonate far downfield and exhibit a very large one-bond coupling constant, which is a hallmark of C-F bonds[2]. The chemical shifts of other ring carbons are determined by the combined electronic effects of all three substituents. Data from various fluoropyridines confirms that ²JCF and ³JCF couplings are significant and diagnostic[3]. The predicted values are synthesized from established substituent chemical shift (SCS) increments for substituted pyridines and known C-F coupling data[2][4].

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 2-fluoro-4-methylpyridin-3-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set spectral width to cover -2 to 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover 0 to 200 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans.

-

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3450 - 3300 | Medium, Sharp (two bands) | Asymmetric & Symmetric N-H Stretch (primary amine) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Medium to Weak | Aliphatic C-H Stretch (-CH₃) |

| 1620 - 1580 | Strong | N-H Scissoring Bend |

| 1580 - 1450 | Strong to Medium (multiple bands) | C=C and C=N Aromatic Ring Stretches |

| 1280 - 1200 | Strong | Aromatic C-N Stretch |

| 1150 - 1100 | Strong | Aromatic C-F Stretch |

Expertise & Experience: The most diagnostic signals for this molecule are associated with the primary amine and the C-F bond. Primary aromatic amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations[5][6]. An N-H bending (scissoring) mode is also expected around 1600 cm⁻¹[7]. The C-N stretch for aromatic amines is typically strong and found around 1335-1250 cm⁻¹[6]. The C-F stretch for aromatic fluorides is a strong, characteristic band, though its exact position can vary. Data from 2-amino-4-methylpyridine shows characteristic amine and aromatic stretches, which serve as a reliable baseline for our predictions[8][9].

IR Experimental Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically presented in terms of percent transmittance (%T) versus wavenumber (cm⁻¹). Perform an ATR correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Table 4: Predicted Key Ions in Electron Ionization (EI) Mass Spectrum

| m/z (mass-to-charge) | Proposed Ion Identity | Notes |

|---|---|---|

| 126 | [M]⁺˙ | Molecular Ion (C₆H₇FN₂) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 99 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the pyridine ring |

| 96 | [M - NH₂ - F]⁺ | Sequential loss of amine and fluorine radicals |

Expertise & Experience: The molecular ion peak is predicted at m/z 126, corresponding to the molecular weight of the compound. Under electron ionization (EI), pyridine derivatives often undergo characteristic fragmentations. A common pathway is the loss of HCN (27 Da) from the ring[10][11]. Another expected fragmentation is the loss of a methyl radical (15 Da) to give a stable cation at m/z 111. The stability of the pyridine ring suggests that it will likely remain intact during many fragmentation processes[12]. The fragmentation pathways of substituted pyridines are well-documented and provide a strong basis for these predictions[13].

Logical Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade for 2-fluoro-4-methylpyridin-3-amine under EI conditions.

Caption: Predicted EI-MS fragmentation of the molecular ion.

MS Experimental Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire data in centroid mode.

-

Data Analysis: Identify the molecular ion peak. Propose structures for major fragment ions based on mass differences from the parent ion and known fragmentation rules for aromatic and heterocyclic compounds.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-fluoro-4-methylpyridin-3-amine. By integrating fundamental principles with data from analogous structures, we have constructed a reliable and scientifically rigorous interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a standardized approach to acquiring high-quality experimental data, which can then be validated against the predictions herein. This work serves as a valuable resource for researchers in drug discovery and chemical synthesis, enabling confident structural characterization and accelerating the pace of innovation.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1811.

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

- Kozlov, N. G., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113).

- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- Glenn, D. F., & von Minden, D. L. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(13), 1879-1885.

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

- Lu, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.

- Meiler, J., & Will, M. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(15), 3744-3751.

- Yesilel, O. Z., et al. (2010). Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure.

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 723-730.

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Xie, M., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 684-686.

- Jackson, T. A., et al. (2008). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 47(6), 1837-1839.

- Ferreira da Silva, F., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. RSC Advances, 11(52), 32425-32434.

Sources

- 1. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. NMR chemical shift prediction of pyridines [stenutz.eu]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Fluoro-4-methylpyridin-3-amine

Abstract

2-Fluoro-4-methylpyridin-3-amine is a pivotal structural motif in modern medicinal chemistry and drug development. Its synthetic utility is largely dictated by the reactivity of the C3-amino group, which is intricately modulated by the electronic interplay of the pyridine nitrogen, a C2-fluoro substituent, and a C4-methyl group. This guide provides a comprehensive analysis of the amino group's reactivity, exploring its nucleophilic character, its transformation into a versatile diazonium intermediate, and its role in directing electrophilic aromatic substitution. We present not just a theoretical framework but also field-proven experimental protocols, causality-driven explanations for procedural choices, and quantitative data to empower researchers in leveraging this building block for the synthesis of complex molecular architectures.

The Electronic Architecture of 2-Fluoro-4-methylpyridin-3-amine: A Tale of Competing Influences

The reactivity of any functional group is a direct consequence of its electronic environment. In 2-fluoro-4-methylpyridin-3-amine, the amino group's behavior is a finely balanced outcome of synergistic and antagonistic electronic effects from the substituents on the pyridine ring.

-

Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M), significantly reducing the overall electron density of the ring system compared to benzene. This deactivation tempers the reactivity of the amino group.

-

Amino Group (-NH₂): Positioned at C3, the amino group is a potent activating group. It donates electron density to the ring via a strong positive mesomeric (+M) effect, which would typically enhance nucleophilicity and direct electrophilic attack to the ortho and para positions (C2, C4, and C6).

-

Fluoro Group (-F): The C2-fluoro substituent introduces a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[1][2] This effect is most pronounced at the adjacent C3 position, directly reducing the electron density on the amino nitrogen and thus attenuating its basicity and nucleophilicity. While fluorine can also donate electron density via a +M effect, its -I effect is overwhelmingly dominant.[3]

-

Methyl Group (-CH₃): The C4-methyl group is a mild electron-donating group through induction (+I) and hyperconjugation. It partially counteracts the electron-withdrawing effects of the pyridine nitrogen and the fluorine atom, slightly increasing the ring's electron density.

The confluence of these effects makes the amino group in this molecule less nucleophilic than in 3-aminopyridine but provides a stable yet reactive handle for a variety of crucial chemical transformations.

Sources

A Predictive Guide to the Electrophilic Aromatic Substitution on 2-Fluoro-4-methylpyridin-3-amine

A Whitepaper for Drug Development Professionals and Organic Chemists

Disclaimer: The subject of this technical guide, 2-fluoro-4-methylpyridin-3-amine, is a sparsely documented compound in peer-reviewed literature. Consequently, this document is a predictive analysis based on established principles of electrophilic aromatic substitution on substituted pyridine systems. The experimental protocols provided are illustrative and will require optimization.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals. Their rich electronic landscape, governed by the interplay of the nitrogen heteroatom and various substituents, offers a versatile platform for molecular design. However, this complexity also presents a significant challenge in predicting the regiochemical outcomes of synthetic transformations. This guide provides an in-depth, predictive analysis of the electrophilic aromatic substitution (EAS) on 2-fluoro-4-methylpyridin-3-amine, a polysubstituted pyridine with a unique combination of activating and deactivating groups. By dissecting the electronic and steric influences of each substituent, we aim to provide a rational framework for researchers to approach the synthesis of novel derivatives of this and similar scaffolds.

The pyridine ring is inherently electron-deficient compared to benzene, a consequence of the electronegative nitrogen atom. This generally leads to a lower reactivity towards electrophiles and a preference for substitution at the 3- and 5-positions.[1][2] The introduction of substituents further modulates this reactivity and directs incoming electrophiles to specific positions. In the case of 2-fluoro-4-methylpyridin-3-amine, we must consider the synergistic and antagonistic effects of a strongly activating amino group, a weakly activating methyl group, and a deactivating but ortho-, para-directing fluorine atom.

Analysis of Substituent Effects

The regioselectivity of electrophilic aromatic substitution on 2-fluoro-4-methylpyridin-3-amine is determined by the cumulative electronic and steric effects of the fluoro, methyl, and amino substituents.

Electronic Effects

-

3-Amino Group: The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the pyridine ring via the resonance effect (+R).[3] This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. As a strong ortho-, para-director, the amino group will strongly direct incoming electrophiles to the 2- and 4-positions relative to itself. However, in this molecule, both the 2- and 4-positions are already substituted. Therefore, its influence will be exerted on the remaining open positions, primarily the 6-position (para to the amino group).

-

4-Methyl Group: The methyl group is a weak activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation.[4] It is an ortho-, para-director. Relative to its position at C4, it will direct electrophiles to the 3- and 5-positions.

-

2-Fluoro Group: Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect (-I).[3] However, it is also an ortho-, para-director because its lone pairs can be donated into the ring through a resonance effect (+R). The inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. It will direct incoming electrophiles to the 3- and 5-positions relative to itself.

Predictive Regioselectivity

The dominant directing influence in this molecule will be the strongly activating amino group. Its powerful +R effect will most significantly increase the nucleophilicity of the pyridine ring. The open position that receives the strongest activation from the amino group is the 6-position (para-director).

The methyl and fluoro groups will have a secondary influence. The methyl group weakly activates the 3- and 5-positions, while the fluoro group deactivates the ring but also directs to the 3- and 5-positions. The 3-position is already occupied by the amino group. Therefore, both the methyl and fluoro groups will direct towards the 5-position.

Considering these factors, the most likely position for electrophilic attack is the 5-position . This position is ortho to the activating methyl group and meta to the deactivating fluoro group, which is a favorable combination. The 6-position, while para to the strongly activating amino group, is ortho to the deactivating fluoro group, which will sterically and electronically disfavor attack at this position.

Visualizing Directing Effects

The following diagram illustrates the combined directing effects of the substituents on the pyridine ring. The thickness of the arrows indicates the relative strength of the directing influence.

Sources

A Technical Guide to Nucleophilic Aromatic Substitution on 2-Fluoro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of top-selling pharmaceuticals.[1][2] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. Nucleophilic Aromatic Substitution (SNAr) on halopyridines is a robust and predictable method for introducing a diverse array of functional groups.[3] This guide focuses on the SNAr reactions of 2-fluoro-4-methylpyridin-3-amine, a trifunctional building block with nuanced reactivity. Understanding the interplay of its constituent functional groups is critical for its effective utilization in the synthesis of complex molecular architectures.

The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack.[4] The strategic placement of a fluorine atom at the 2-position, an amine at the 3-position, and a methyl group at the 4-position creates a unique electronic and steric environment that dictates the regioselectivity and rate of SNAr reactions. This guide will dissect these factors, providing a theoretical framework and practical, field-proven protocols for researchers.

Mechanistic Underpinnings: The SNAr Reaction on Pyridine

The SNAr reaction on pyridines proceeds via a two-step addition-elimination mechanism. The favorability of this pathway on the pyridine ring, especially at the 2- and 4-positions, is due to the ability of the ring nitrogen to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5][6]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. For 2-fluoro-4-methylpyridin-3-amine, the primary site of attack is the C-2 position.[7] The rate-determining step is typically the formation of the high-energy, anionic Meisenheimer intermediate, which temporarily disrupts the aromaticity of the ring.[6]

Step 2: Elimination of the Leaving Group and Re-aromatization The intermediate then collapses, expelling the leaving group (in this case, fluoride) and restoring the aromaticity of the pyridine ring to yield the substituted product.

The general mechanism is depicted below:

Caption: Generalized workflow of the SNAr mechanism.

Analysis of Substituent Effects on 2-Fluoro-4-methylpyridin-3-amine

The reactivity of the pyridine ring in SNAr is a delicate balance of inductive and resonance effects from its substituents.

-

Fluorine at C-2 (Leaving Group and Activator): The fluorine atom is a superb leaving group in SNAr reactions, often showing greater reactivity than other halogens (F > Cl > Br > I).[5][8] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the C-2 carbon highly electrophilic and susceptible to nucleophilic attack.[5] The rate of reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[9][10]

-

Pyridine Nitrogen (Activating Group): The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and facilitates nucleophilic attack.[7] Its ability to stabilize the negative charge in the Meisenheimer intermediate via resonance is the primary reason for the high reactivity at the 2- and 4-positions.[6]

-

Amine at C-3 (Modulating Group): An amino group is typically considered an electron-donating group. However, its effect in this system is more complex. While it can donate electron density through resonance, its proximity to the electron-withdrawing nitrogen and C-2 fluorine tempers this effect. The amine group can also influence the reaction by interacting with bases or acids in the reaction medium. Notably, the presence of an amino group does not typically interfere with SNAr reactions on halopyridines.[1]

-

Methyl at C-4 (Modulating Group): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.[11] This can slightly decrease the electrophilicity of the pyridine ring, potentially slowing the reaction rate compared to an unsubstituted analogue. However, this deactivating effect is generally minor compared to the strong activation provided by the ring nitrogen and the C-2 fluorine.[12]

The interplay of these electronic effects is illustrated in the diagram below:

Caption: Electronic influences on the pyridine ring.

Experimental Protocols

The following protocols are generalized procedures. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile.[13]

General Considerations

-

Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred as they effectively solvate cations, leaving the nucleophile more reactive.[5]

-

Bases: The choice of base is dependent on the nucleophile. For alcohols and phenols, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to generate the corresponding alkoxide or phenoxide.[7] For amine nucleophiles, an excess of the amine itself can often serve as the base, or an external inorganic base like potassium carbonate (K₂CO₃) can be used.

-

Temperature: Reactions are typically heated to accelerate the rate of substitution. Temperatures can range from room temperature to 150 °C or higher, depending on the reactivity of the nucleophile and substrate.

Protocol 1: Substitution with O-Nucleophiles (e.g., Phenoxides)

This protocol outlines a general procedure for the synthesis of 2-aryloxy-4-methylpyridin-3-amines.

Materials:

-

2-Fluoro-4-methylpyridin-3-amine

-

Phenol (1.1 - 1.5 equivalents)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 equivalents)

-

Anhydrous DMF

Procedure:

-

To a stirred suspension of NaH in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of the phenol in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of 2-fluoro-4-methylpyridin-3-amine in DMF to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Substitution with N-Nucleophiles (e.g., Secondary Amines)

This protocol describes the synthesis of 2-(dialkylamino)-4-methylpyridin-3-amines.

Materials:

-

2-Fluoro-4-methylpyridin-3-amine

-

Secondary Amine (e.g., Morpholine, Piperidine) (2.0 - 3.0 equivalents)

-

Potassium Carbonate (K₂CO₃, 1.5 - 2.0 equivalents) (Optional, but recommended)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Dioxane)

Procedure:

-

In a sealable reaction vessel, combine 2-fluoro-4-methylpyridin-3-amine, the secondary amine, and potassium carbonate in the chosen solvent.

-

Seal the vessel and heat the mixture to 100-150 °C. Microwave irradiation can also be employed to reduce reaction times.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Protocol 3: Substitution with S-Nucleophiles (e.g., Thiols)

This protocol is for the synthesis of 2-(arylthio)- or 2-(alkylthio)-4-methylpyridin-3-amines.

Materials:

-

2-Fluoro-4-methylpyridin-3-amine

-

Thiol or Thiophenol (1.1 - 1.5 equivalents)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

-

Anhydrous DMF

Procedure:

-

To a stirred suspension of the base in DMF, add the thiol or thiophenol at room temperature.

-

Stir for 15-30 minutes to form the thiolate.

-

Add the 2-fluoro-4-methylpyridin-3-amine to the mixture.

-

Heat the reaction to 60-100 °C and monitor for completion.

-

Cool the reaction, pour it into water, and extract with an organic solvent.

-

Perform a standard aqueous workup (wash with water and brine, dry, and concentrate).

-

Purify the crude material via column chromatography.

Data Presentation: Reactivity Trends

The following table summarizes expected reactivity trends and general conditions for SNAr on 2-fluoro-4-methylpyridin-3-amine with various classes of nucleophiles. Yields are predictive and will vary based on the specific nucleophile and optimized conditions.

| Nucleophile Class | Example | Base | Solvent | Typical Temp. (°C) | Predicted Yield (%) |

| O-Nucleophiles | Phenol | NaH, KOtBu | DMF, THF | 80 - 120 | 60 - 85 |

| Aliphatic Alcohols | NaH, KOtBu | DMF, THF | 100 - 150 | 50 - 75 | |

| N-Nucleophiles | Secondary Amines | K₂CO₃, Excess Amine | DMSO, NMP | 100 - 150 | 70 - 95 |

| Primary Amines | K₂CO₃, Excess Amine | Dioxane, DMF | 100 - 150 | 65 - 90 | |

| S-Nucleophiles | Thiophenols | K₂CO₃, Cs₂CO₃ | DMF | 60 - 100 | 80 - 98 |

| Aliphatic Thiols | K₂CO₃, Cs₂CO₃ | DMF | 60 - 100 | 75 - 95 |

Troubleshooting and Optimization

-

Low Reactivity: If a reaction is sluggish, consider increasing the temperature, using a more polar solvent like NMP, or employing microwave heating. For weak nucleophiles, ensuring complete deprotonation with a strong base is critical. In some cases, catalysis with Lewis acids or transition metals can activate the pyridine ring, though this is a more advanced technique.[14][15]

-

Side Reactions: The exocyclic amine at the C-3 position can potentially undergo N-alkylation or N-arylation, although this is generally less favorable than SNAr at the activated C-2 position. If side products are observed, adjusting the base and temperature may improve selectivity.

-

Poor Solubility: If the starting materials or reagents have poor solubility, a different solvent system may be required. Co-solvents can sometimes be effective.

Conclusion

2-Fluoro-4-methylpyridin-3-amine is a versatile building block for the synthesis of highly functionalized pyridines. A thorough understanding of the electronic effects governing its reactivity in nucleophilic aromatic substitution is key to its successful application. The fluorine atom at the C-2 position serves as an excellent leaving group and a strong activator, making this position highly susceptible to substitution by a wide range of oxygen, nitrogen, and sulfur nucleophiles. By carefully selecting the reaction conditions—solvent, base, and temperature—researchers can achieve high yields and selectivity, paving the way for the efficient synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

- 1. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]

- 15. purehost.bath.ac.uk [purehost.bath.ac.uk]

Stability and Storage of 2-Fluoro-4-methylpyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylpyridin-3-amine is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a variety of pharmacologically active compounds. The stability of this intermediate is of paramount importance to ensure the integrity of starting materials, the reproducibility of synthetic processes, and the quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the best practices for the storage and handling of 2-fluoro-4-methylpyridin-3-amine, delves into its potential degradation pathways, and outlines detailed protocols for its stability assessment.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the purity and stability of 2-fluoro-4-methylpyridin-3-amine. The following conditions are recommended based on general guidelines for pyridine derivatives and related chemical compounds.

Table 1: Recommended Storage and Handling Summary

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation. |

| Light | Protect from light. | Prevents potential photodegradation. |

| Container | Keep container tightly closed. | Prevents exposure to moisture and atmospheric oxygen. |

| Ventilation | Handle in a well-ventilated area. | Ensures user safety from potential inhalation of dust or vapors. |

For long-term storage, it is advisable to keep the compound in a refrigerator. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Potential Degradation Pathways

Understanding the potential degradation pathways of 2-fluoro-4-methylpyridin-3-amine is essential for developing stability-indicating analytical methods and for predicting its long-term stability. While specific degradation studies on this compound are not extensively published, potential pathways can be inferred from the known reactivity of aminopyridines and the electronic effects of the fluoro and methyl substituents.

Oxidative Degradation

The pyridine nitrogen and the exocyclic amino group are susceptible to oxidation. The lone pair of electrons on the pyridine nitrogen can be oxidized, and the amino group can also undergo oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over time.

Caption: Potential Hydrolytic Degradation Pathway.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV or visible light. The absorption of light can lead to the formation of reactive species and subsequent degradation products. Studies on other aminopyridine derivatives have shown that they can undergo photocatalytic degradation. [1][2]

Caption: Potential Photodegradation Pathway.

Incompatible Materials

To prevent degradation and ensure safety, 2-fluoro-4-methylpyridin-3-amine should be stored away from the following classes of materials:

-

Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidative degradation.

-

Strong Acids and Bases: May catalyze hydrolytic degradation or other reactions.

-

Reducing Sugars: The amino group can potentially react with reducing sugars (e.g., lactose, glucose) via the Maillard reaction, especially in the presence of heat and moisture, leading to discoloration and the formation of impurities. [3]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to understand the intrinsic stability of 2-fluoro-4-methylpyridin-3-amine and to establish a re-test period. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. [4]This information is crucial for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

-

Sample Preparation: Prepare solutions of 2-fluoro-4-methylpyridin-3-amine in appropriate solvents (e.g., methanol, acetonitrile, water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Expose the solid compound to 80°C for 48 hours.

-

Thermal Degradation (Solution): Heat the sample solution at 80°C for 48 hours.

-

Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

-

Peak Purity: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector.

-

Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100%.

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period and recommended storage conditions for the compound.

Protocol 2: Long-Term and Accelerated Stability Study

-

Batch Selection: Use at least one representative batch of 2-fluoro-4-methylpyridin-3-amine.

-

Container Closure System: Package the samples in the proposed long-term storage container.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection).

-

Assay and Impurity profile by a validated stability-indicating HPLC method.

-

Water content (by Karl Fischer titration, if applicable).

-

-

Data Evaluation: Evaluate the data for any significant changes, trends, or out-of-specification results.

Table 2: Stability Study Testing Parameters

| Test | Acceptance Criteria | Analytical Method |

| Appearance | White to off-white powder | Visual Inspection |

| Assay | 98.0% - 102.0% | Stability-Indicating HPLC |

| Impurities | Individual unknown impurity: ≤ 0.10%Total impurities: ≤ 0.5% | Stability-Indicating HPLC |

Conclusion